ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a wide range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[1,2-a]benzimidazoles: These compounds are relevant in medicinal chemistry and exhibit various biological activities. The uniqueness of Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific neuroprotective and anti-neuroinflammatory properties, which are not commonly observed in other similar compounds.
Properties
CAS No. |
51646-43-6 |
---|---|
Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14N4O3S/c1-2-22-13(21)11-8-16-14-17-15(18-19(14)12(11)20)23-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18) |
InChI Key |
LRXJIPIIYTUECM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=C(NN2C1=O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.